

# Comprehensive Spectroscopic Profiling of 3-Methylcyclobutan-1-amine

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## Compound of Interest

Compound Name: 3-Methylcyclobutan-1-amine

CAS No.: 20826-77-1

Cat. No.: B1359813

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## Executive Summary & Structural Logic

**3-Methylcyclobutan-1-amine** (CAS: 89381-06-6; HCl Salt: 1159824-09-1) represents a critical scaffold for introducing metabolic stability and conformational rigidity into drug candidates. Unlike flexible linear amines, the cyclobutane ring restricts the spatial vector of the amine, potentially enhancing receptor selectivity.

## Stereochemical Imperative: Cis vs. Trans

The molecule exists as two diastereomers. Distinguishing them is the primary analytical challenge.

- **Cis-Isomer (Z):** The methyl and amine groups are on the same side of the ring plane. In the preferred puckered conformation, both substituents typically adopt a pseudo-equatorial orientation to minimize 1,3-diaxial steric strain, placing the methine protons (H1 and H3) in a pseudo-axial orientation.
- **Trans-Isomer (E):** The substituents are on opposite sides. This forces one substituent into a pseudo-axial position, creating higher ring strain.

**Analytical Directive:** The cis isomer is generally the thermodynamically stable form and the major product of non-stereoselective syntheses (e.g., reductive amination).

## Mass Spectrometry (MS) Analysis

Molecular Formula:

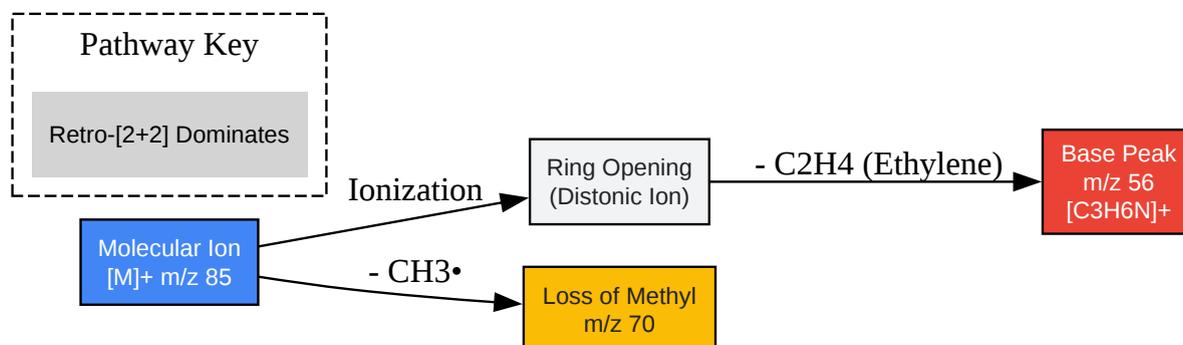
Molecular Weight: 85.15 g/mol Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (for HCl salt)

### Fragmentation Pathway (EI)

Cyclobutanes undergo characteristic ring-opening or retro-cycloaddition fragmentations that distinguish them from acyclic isomers.

m/z	Fragment Ion	Mechanistic Origin
85		Molecular Ion (Weak in EI, strong at 86 in ESI).
84		-cleavage (Loss of H from C1).
70		Loss of methyl radical.
57		Ring opening followed by loss of (Retro-[2+2]).
56		Base Peak (Typical): Formation of iminium ion .
28		fragment.

### Graphviz: MS Fragmentation Logic



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Caption: Primary fragmentation pathways for **3-methylcyclobutan-1-amine** under Electron Impact ionization.

## Infrared Spectroscopy (IR)

Phase: Liquid film (free base) or KBr pellet (HCl salt).

Frequency ( )	Assignment	Diagnostic Note
3350 - 3280	N-H Stretch	Doublet for free amine ( ), broad band for salt ( ).
2980 - 2850	C-H Stretch	C-H. The cyclobutane C-H often appears slightly higher (~2980) due to ring strain (-character).
1620 - 1580	N-H Bend	Scissoring vibration of .
1250 - 1200	C-N Stretch	Aliphatic amine C-N.
900 - 950	Ring Breathing	Characteristic "pulsation" of the cyclobutane ring (often weak).

## Nuclear Magnetic Resonance (NMR)

Solvent:

or

(Recommended for HCl salt to prevent amine proton exchange broadening). Reference: TMS (0.00 ppm).

### H NMR Data (Representative for HCl Salt)

The spectrum is characterized by the symmetry of the cyclobutane ring.

Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Logic ( )
3.65 - 3.75	Multiplet (quint-like)	1H	H-1 (CH-NH )	Deshielded by nitrogen. Multiplicity arises from coupling to four ring protons.
2.45 - 2.55	Multiplet	2H	H-2/H-4 (cis)	Protons cis to the amine group.
2.25 - 2.35	Multiplet	1H	H-3 (CH-Me)	Methine proton.
1.85 - 1.95	Multiplet	2H	H-2/H-4 (trans)	Protons trans to the amine group.
1.15	Doublet	3H	CH	Hz. Diagnostic methyl signal.[1]

## C NMR Data

Shift (ppm)	Type	Assignment
45.2	CH	C-1 (C-N)
36.5	CH	C-2 / C-4 (Ring methylenes)
28.1	CH	C-3 (C-Me)
20.5	CH	Methyl group

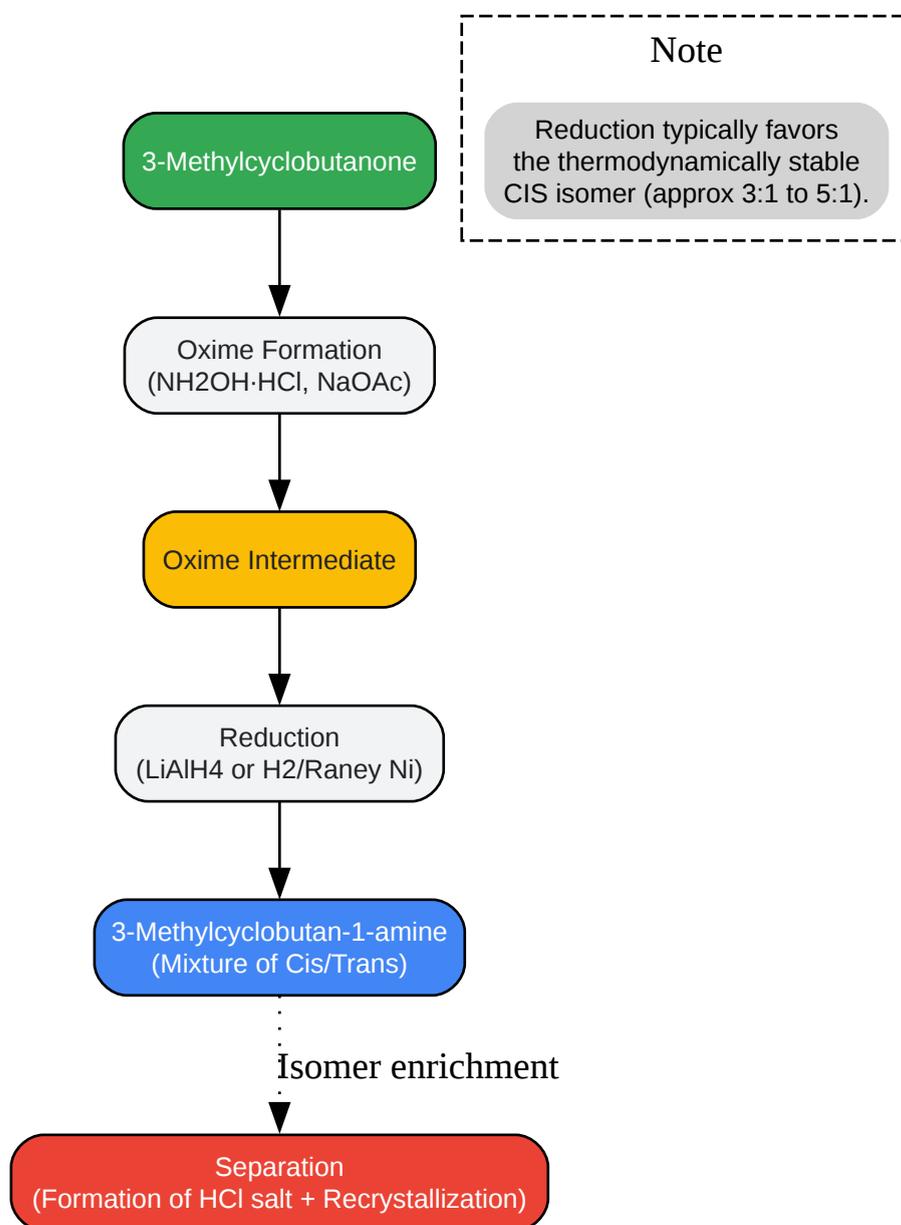
## Experimental Protocol: Distinguishing Isomers

To conclusively assign the cis vs. trans stereochemistry, a 1D NOE (Nuclear Overhauser Effect) experiment is required.

- Prepare Sample: Dissolve 10 mg of the amine salt in 0.6 mL
- Target Irradiation: Irradiate the Methyl doublet (1.15).
- Observation:
  - Cis-Isomer: In the preferred diequatorial conformation, the axial H-1 and H-3 protons are on the same face of the ring. However, NOE is distance-dependent. If you irradiate the Methyl group (equatorial), you will see strong enhancement of the geminal H-3 and the cis ring protons (H-2/H-4).
  - Definitive Test: Irradiate H-1.
    - If Cis (Substituents equatorial, H-1/H-3 axial): H-1 and H-3 are typically 1,3-diaxial and spatially close (~2.5 Å). Strong NOE between H-1 and H-3.
    - If Trans (One axial, one equatorial): H-1 and H-3 are on opposite faces. Weak or No NOE between H-1 and H-3.

## Synthesis & Purification Workflow

For researchers synthesizing this from 3-methylcyclobutanone:



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Caption: Synthesis pathway via reductive amination, highlighting the stereochemical outcome.

## References

- General Spectroscopic Data of Cyclobutanes: Wiberg, K. B.; Barth, D. E. Journal of the American Chemical Society 1969, 91, 5124. [Link](#)

- Synthesis and Isomer Assignment: *Journal of Medicinal Chemistry* 2014, 57, 3358 (Supporting Information for analogous 3-substituted cyclobutanamines). [Link](#)
- MS Fragmentation of Cyclic Amines: NIST Chemistry WebBook, SRD 69. "Cyclobutanamine". [1][2][3] [Link](#)
- Isomer Stability: Eliel, E. L.; Wilen, S. H. *Stereochemistry of Organic Compounds*; Wiley: New York, 1994. (Fundamental reference for conformational analysis of 1,3-disubstituted cyclobutanes).

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## Sources

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- [2. 89381-07-7 | 3-Methylcyclobutanamine hydrochloride | A2B Chem | Chemikart \[kit-electrolyte-analyzers-zone.chemikart.com\]](#)
- [3. homework.study.com \[homework.study.com\]](#)
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